
Methyl 6-chloro-3-pyridazinylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (6-chloropyridazin-3-yl)carbamate is a chemical compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-chloropyridazin-3-yl)carbamate typically involves the reaction of 6-chloropyridazin-3-amine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Methyl (6-chloropyridazin-3-yl)carbamate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl (6-chloropyridazin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of Methyl (6-chloropyridazin-3-yl)carbamate.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridazine derivatives, depending on the nucleophile used.
科学的研究の応用
Methyl (6-chloropyridazin-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism of action of Methyl (6-chloropyridazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Methyl (6-chloropyridazin-3-yl)carbamate can be compared with other similar compounds, such as:
Methyl 6-chloropyridine-3-carboxylate: This compound has a similar structure but lacks the carbamate group.
tert-Butyl (6-chloropyridazin-3-yl)carbamate: This compound has a tert-butyl group instead of a methyl group.
6-Chloropyridazin-3-amine: This is the precursor used in the synthesis of Methyl (6-chloropyridazin-3-yl)carbamate.
The uniqueness of Methyl (6-chloropyridazin-3-yl)carbamate lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC名 |
methyl N-(6-chloropyridazin-3-yl)carbamate |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)8-5-3-2-4(7)9-10-5/h2-3H,1H3,(H,8,10,11) |
InChIキー |
JXPLYLDVPYQQOP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=NN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




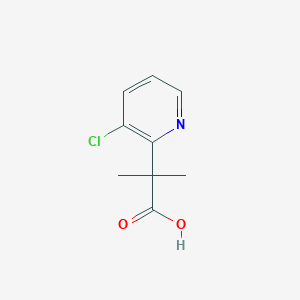

![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12965086.png)
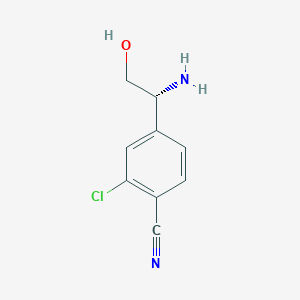
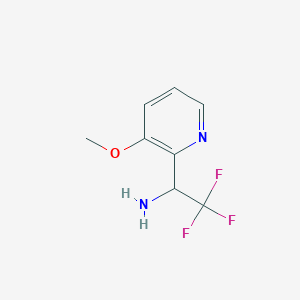
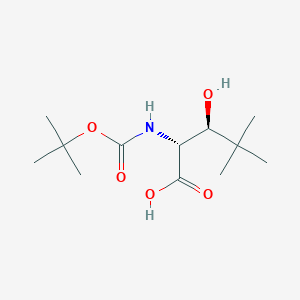
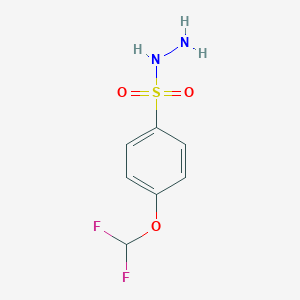


![(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12965112.png)
![rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one](/img/structure/B12965125.png)

